Physicochemical Differentiation: Calculated LogP and Molecular Properties vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position of the benzimidazole core significantly alters key physicochemical properties compared to its non-fluorinated analog, 2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS 933738-45-5). Calculated partition coefficients (LogP) indicate a measurable increase in lipophilicity, a factor known to influence membrane permeability and protein binding [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Calculated LogP: ~1.8-2.0; Molecular Weight: 233.28 g/mol |
| Comparator Or Baseline | 2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS 933738-45-5): Calculated LogP: ~1.5-1.7; Molecular Weight: 215.29 g/mol |
| Quantified Difference | Increase in LogP by ~0.3 units; Increase in MW by 17.99 g/mol |
| Conditions | Calculated properties derived from in silico models (PubChem/ALOGPS) |
Why This Matters
This differentiation in lipophilicity can directly impact passive membrane permeability and non-specific binding in cellular assays, making the fluorinated compound a distinct tool for structure-activity relationship studies where logP is a critical variable.
- [1] PubChem. (n.d.). Computed Properties: 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole (CID 25219110) and 2-(piperidin-3-ylmethyl)-1H-benzimidazole (CID 20523518). National Center for Biotechnology Information. View Source
